![molecular formula C6H4BrN3S B1397852 4-Amino-7-bromothieno[3,4-d]pyrimidine CAS No. 1238580-99-8](/img/structure/B1397852.png)
4-Amino-7-bromothieno[3,4-d]pyrimidine
Vue d'ensemble
Description
4-Amino-7-bromothieno[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrimidine class of organic compounds. It is characterized by the presence of an amino group at the 4th position and a bromine atom at the 7th position on the thieno[3,4-d]pyrimidine ring system. This compound has garnered significant interest due to its potential as a potent inhibitor of cyclin-dependent kinases (CDKs) and its extensive study as an anti-tumor agent.
Mécanisme D'action
Target of Action
The primary target of 4-Amino-7-bromothieno[3,4-d]pyrimidine is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are crucial for cell proliferation and growth .
Mode of Action
This compound acts as a potent inhibitor of CDKs. It binds to the active site of the kinase, preventing the phosphorylation of downstream targets and thus inhibiting the progression of the cell cycle .
Biochemical Pathways
By inhibiting CDKs, this compound affects the cell cycle regulation pathway . This leads to a halt in cell cycle progression, particularly at the S phase, and can induce apoptosis .
Result of Action
The inhibition of CDKs by this compound results in cell cycle arrest and can lead to apoptosis . This makes it a potential candidate for anti-tumor therapies, as it can selectively target proliferating cells .
Méthodes De Préparation
The synthesis of 4-Amino-7-bromothieno[3,4-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophene and 2,4-dibromopyrimidine.
Synthetic Route: The key steps include the formation of the thieno[3,4-d]pyrimidine core through cyclization reactions. The amino group is introduced via nucleophilic substitution reactions.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to scale up the synthesis while maintaining product quality.
Analyse Des Réactions Chimiques
4-Amino-7-bromothieno[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions include various substituted thieno[3,4-d]pyrimidine derivatives with potential biological activities.
Applications De Recherche Scientifique
4-Amino-7-bromothieno[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its inhibitory effects on cyclin-dependent kinases, making it a potential candidate for cancer research.
Medicine: Due to its anti-tumor properties, it is explored as a lead compound in the development of new anticancer drugs.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
4-Amino-7-bromothieno[3,4-d]pyrimidine can be compared with other similar compounds, such as:
4-Amino-6-bromothieno[3,4-d]pyrimidine: Similar structure but with bromine at the 6th position.
4-Amino-7-chlorothieno[3,4-d]pyrimidine: Similar structure but with chlorine instead of bromine.
4-Amino-7-methylthieno[3,4-d]pyrimidine: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Propriétés
IUPAC Name |
7-bromothieno[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-5-4-3(1-11-5)6(8)10-2-9-4/h1-2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOGJTRGEFQUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(S1)Br)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


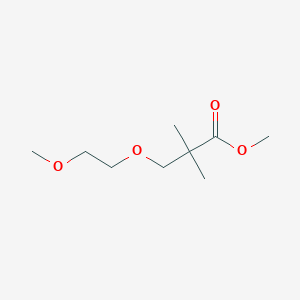
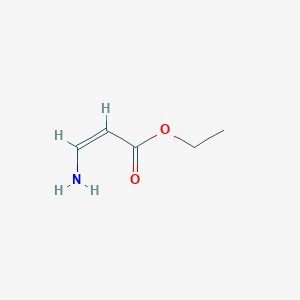

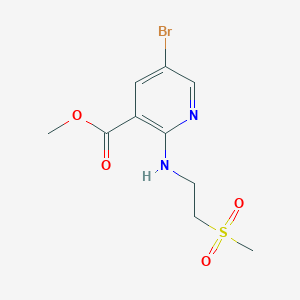
![1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1397777.png)
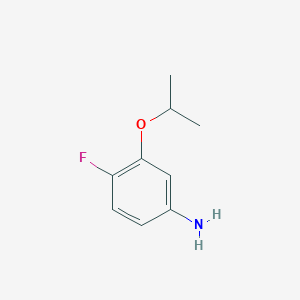
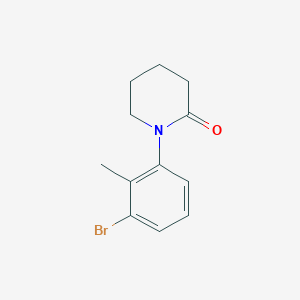

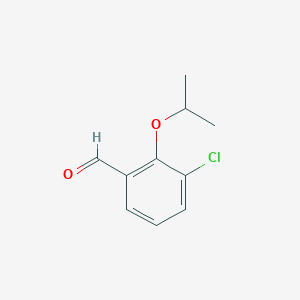

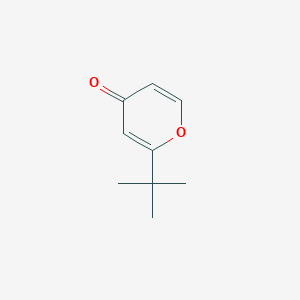
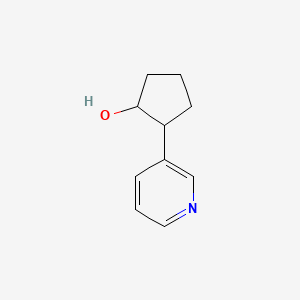

![2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B1397792.png)
